molecular formula C39H54O6 B13119285 Helicteric acid

Helicteric acid

Cat. No.: B13119285
M. Wt: 618.8 g/mol
InChI Key: SOJNOTYSDQQXKS-LJVLTGEUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of helicteric acid in Helicteres angustifolia involves several key enzymes, including oxidosqualene cyclases and Cytochrome P450 . These enzymes catalyze the production of lupeol and oleanolic acid, which are precursors to this compound. The acylation process involves triterpenoid acetyl transferases and triterpenoid benzoyl transferases .

Industrial Production Methods: Currently, this compound is primarily obtained from natural sources, specifically Helicteres angustifolia. the reliance on natural plants limits its availability. Therefore, metabolic engineering of the biosynthetic pathway in Helicteres angustifolia is being explored to enhance the production of this compound and other acylated triterpenoids .

Chemical Reactions Analysis

Types of Reactions: Helicteric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications .

Major Products: The major products formed from the reactions of this compound include derivatives with enhanced anti-inflammatory, anti-viral, and anti-tumor activities. These derivatives are of significant interest in medicinal chemistry and drug development .

Scientific Research Applications

Helicteric acid has a wide range of scientific research applications. In chemistry, it is studied for its unique structure and reactivity. In biology, it is investigated for its role in plant metabolism and its potential as a bioactive compound. In medicine, this compound is explored for its anti-inflammatory, anti-viral, and anti-tumor properties .

Properties

Molecular Formula

C39H54O6

Molecular Weight

618.8 g/mol

IUPAC Name

(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(benzoyloxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

InChI

InChI=1S/C39H54O6/c1-24(2)27-15-20-38(34(42)43)21-22-39(23-44-33(41)26-11-9-8-10-12-26)28(32(27)38)13-14-30-36(6)18-17-31(45-25(3)40)35(4,5)29(36)16-19-37(30,39)7/h8-12,27-32H,1,13-23H2,2-7H3,(H,42,43)/t27-,28+,29-,30+,31-,32+,36-,37+,38-,39-/m0/s1

InChI Key

SOJNOTYSDQQXKS-LJVLTGEUSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)COC(=O)C6=CC=CC=C6)C)(C)C)OC(=O)C)C)C(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)COC(=O)C6=CC=CC=C6)C)(C)C)OC(=O)C)C)C(=O)O

Origin of Product

United States

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